molecular formula C12H20N2O15SSr2 B1263798 Strontiumranelat-Heptahydrat CAS No. 796104-87-5

Strontiumranelat-Heptahydrat

Katalognummer B1263798
CAS-Nummer: 796104-87-5
Molekulargewicht: 639.6 g/mol
InChI-Schlüssel: BHMMKFQLHGVSRL-UHFFFAOYSA-J
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

Strontium ranelate is synthesized from diethyl 1,3-acetonedicarboxylate through a series of chemical reactions including cyclization with sulfur and malononitrile, condensation with ethyl chloroacetate, and alkaline hydrolysis with strontium hydroxide, achieving an overall yield of 34% (Yuan Zhe-dong, 2007). Another synthesis route involves citric acid through decarboxylation, esterification, cyclization, alkylation, hydrolysis, and salification, confirming the structure of strontium ranelate by IR, 1H-NMR, and 13C-NMR with a total yield of approximately 42.6% (Liu Feng-hua, 2008).

Molecular Structure Analysis

Strontium ranelate's molecular structure enables its incorporation into bone matrix, affecting bone formation and resorption processes. Studies highlight its ability to substitute for calcium in the bone matrix, potentially altering the bone's structural and mechanical properties (P. Llinas et al., 2006).

Chemical Reactions and Properties

The compound interacts with bone cells by stimulating osteoblast differentiation and inhibiting osteoclast formation and resorption, demonstrating a dual effect on bone remodeling. This interaction promotes bone formation while preventing bone resorption, crucial for maintaining healthy bone density (E. Bonnelye et al., 2008).

Physical Properties Analysis

Strontium ranelate's physical properties, including its solubility and crystalline structure, are essential for its biological efficacy. It's synthesized in a heptahydrate form, indicating it contains seven molecules of water per molecule of strontium ranelate, which may influence its stability and bioavailability.

Chemical Properties Analysis

This compound's chemical properties, such as its reactivity with biological molecules, play a vital role in its mechanism of action. Strontium ions can replace calcium ions in bone, leading to increased bone formation and decreased bone resorption. The specific interactions of strontium ions with bone tissue components are critical for its effectiveness in treating osteoporosis (P. Ammann et al., 2007).

Wissenschaftliche Forschungsanwendungen

Behandlung von Osteoporose

Strontiumranelat-Heptahydrat wird hauptsächlich zur Behandlung von Osteoporose eingesetzt. Es hat einen einzigartigen dualen Wirkmechanismus, der sowohl die Knochenbildung stimuliert als auch den Knochenabbau reduziert. Diese doppelte Wirkung trägt dazu bei, die Knochendichte zu erhöhen und das Risiko von Frakturen, insbesondere bei Frauen nach der Menopause, zu verringern .

Verbesserung der Knochendichte

Studien haben gezeigt, dass Strontiumranelat die Mineralstoffdichte des Knochengewebes (TMD) signifikant erhöhen kann. Dies ist besonders vorteilhaft für Personen mit einem Risiko für osteoporosebedingte Frakturen. Die Verbindung wurde hinsichtlich ihrer Wirksamkeit bei der Verbesserung der Knochenstruktur mit anderen Strontium-Formulierungen wie Strontiumcitrat und Strontiumchlorid verglichen .

Verbesserung der Knochenmikroarchitektur

Untersuchungen zeigen, dass this compound die Mikroarchitektur des Knochengewebes verbessern kann. Dazu gehören die Trabekel und kortikalen Knochen, die für die mechanische Festigkeit und Stabilität des Knochens entscheidend sind .

Reduktion des Frakturrisikos

Klinische Studien deuten darauf hin, dass this compound dazu beitragen kann, Hüft- und Wirbelkörperfrakturen vorzubeugen. Es wurde eine Reduktion von Wirbelkörperfrakturen um 49% nach einem Jahr Behandlung mit Strontiumranelat berichtet .

Knochenregenerationsmaterial

This compound wird als Bestandteil von Keramiken untersucht, die als Knochenersatzmaterialien verwendet werden. Seine Einarbeitung in Biomaterialien zielt darauf ab, Knochenfrakturen und Defekte zu behandeln, die durch Osteoporose verursacht werden, wobei seine osteoblastogenen und osteoklastogenen Wirkungen genutzt werden .

Vergleichende Wirksamkeitsstudien

Die Verbindung wird auch in vergleichenden Studien verwendet, um die Wirksamkeit verschiedener Strontiumformulierungen auf die Knochengesundheit zu beurteilen. Solche Forschungen sind entscheidend für die Entwicklung effektiverer Behandlungen für Knochenkrankheiten und für das Verständnis der Rolle von Strontium im Knochenstoffwechsel .

Wirkmechanismus

Target of Action

Strontium ranelate heptahydrate primarily targets osteoblasts and osteoclasts , the two key cell types involved in bone remodeling . Osteoblasts are responsible for bone formation, while osteoclasts are involved in bone resorption .

Mode of Action

Strontium ranelate heptahydrate exhibits a unique dual mode of action. It increases the deposition of new bone by stimulating osteoblast differentiation and activity, and simultaneously reduces the resorption of bone by inhibiting osteoclast differentiation and activity . This dual action results in an overall increase in bone mass .

Biochemical Pathways

Strontium ranelate heptahydrate influences several biochemical pathways. It has been shown to enhance osteoblastic cell replication and increase collagen synthesis . It also decreases pre-osteoclast differentiation and the bone-resorbing activity of mature osteoclasts . Furthermore, it has been suggested that strontium ranelate heptahydrate may reduce reactive oxygen species levels in bone marrow mesenchymal stem cells by activating the cAMP/PKA signaling pathway .

Pharmacokinetics

The pharmacokinetics of strontium ranelate heptahydrate involve its absorption, distribution, metabolism, and excretion (ADME). It has a bioavailability of 25% (range 19–27%) and is highly bound to bone tissue . Its elimination half-life is approximately 60 hours, and it is excreted via renal and gastrointestinal routes .

Result of Action

The molecular and cellular effects of strontium ranelate heptahydrate’s action include increased bone formation and decreased bone resorption, leading to an overall increase in bone mass . This results in improved bone tissue quality and microarchitecture, which enhances anti-fracture efficacy .

Action Environment

The action of strontium ranelate heptahydrate can be influenced by various environmental factors. For instance, the intake of strontium ranelate with calcium or food reduces its bioavailability by about 60-70%, compared with administration 3 hours after a meal . Therefore, food and calcium intake should be avoided both before and after administration of strontium ranelate .

Safety and Hazards

Strontium ranelate is associated with gastrointestinal side effects and a small increased risk of renal stones . It has been withdrawn worldwide owing to an increased adverse cardiac effects profile along with increased risk of venous thromboembolism (VTE) and various life-threatening allergic reactions .

Zukünftige Richtungen

Strontium ranelate is a new antiosteoporotic treatment that has an original mechanism of action on bone turnover . It has clear anti-fracture efficacy but is associated with an increased risk of thromboembolic disease . The identification of strontium ranelate as a disease-modifying osteoarthritis drug is a milestone in osteoarthritis research .

Biochemische Analyse

Biochemical Properties

Strontium ranelate heptahydrate plays a significant role in biochemical reactions related to bone metabolism. It interacts with various enzymes, proteins, and biomolecules. Notably, it enhances the replication and activity of osteoblasts, the cells responsible for bone formation, and inhibits the activity of osteoclasts, the cells responsible for bone resorption . The compound’s interaction with the calcium-sensing receptor (CaSR) is crucial, as it mediates the differentiation of pre-osteoblasts to osteoblasts . Additionally, strontium ranelate heptahydrate increases the synthesis of collagen and non-collagenic proteins by osteoblasts .

Cellular Effects

Strontium ranelate heptahydrate exerts various effects on different cell types and cellular processes. It stimulates osteoblast replication and differentiation, enhancing bone formation . The compound also inhibits osteoclast differentiation and activity, reducing bone resorption . Strontium ranelate heptahydrate influences cell signaling pathways, including the Wnt signaling pathway, which is vital for bone metabolism . It also affects gene expression by increasing the expression of osteoprotegerin (OPG) and decreasing the expression of receptor activator of nuclear factor kappa-Β ligand (RANKL), thereby promoting bone formation .

Molecular Mechanism

At the molecular level, strontium ranelate heptahydrate increases bone formation by enhancing osteoblast differentiation and activity while inhibiting osteoclast differentiation and activity . The compound binds to the calcium-sensing receptor (CaSR), which plays a pivotal role in its mechanism of action . Strontium ranelate heptahydrate also modulates the expression of genes involved in bone metabolism, such as increasing the expression of Runx2 and inhibiting the expression of PPAR-γ2 . These molecular interactions contribute to the compound’s dual action on bone turnover.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of strontium ranelate heptahydrate have been observed over time. Studies have shown that the compound maintains its efficacy in increasing bone formation and reducing bone resorption over extended periods . The stability of strontium ranelate heptahydrate allows for consistent results in both in vitro and in vivo studies . Long-term treatment with the compound has demonstrated sustained improvements in bone density and strength .

Dosage Effects in Animal Models

The effects of strontium ranelate heptahydrate vary with different dosages in animal models. Higher doses of the compound have been shown to significantly increase bone mass and improve bone architecture . Excessive doses may lead to adverse effects, such as increased bone resorption and potential toxicity . It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing any adverse effects.

Metabolic Pathways

Strontium ranelate heptahydrate is involved in several metabolic pathways related to bone metabolism. It enhances the synthesis of bone matrix proteins in osteoblasts and inhibits osteoclast activity . The compound also influences the Wnt signaling pathway, which is essential for bone formation and resorption . Additionally, strontium ranelate heptahydrate affects the expression of various genes involved in bone metabolism, contributing to its overall efficacy .

Transport and Distribution

Within cells and tissues, strontium ranelate heptahydrate is transported and distributed through specific mechanisms. The compound is known to replace some of the calcium found in bone, which may contribute to its bone-strengthening effects . Strontium ranelate heptahydrate is heterogeneously distributed in bone, with higher concentrations in newly formed bone compared to older bone . This distribution pattern is crucial for its therapeutic efficacy in treating osteoporosis.

Subcellular Localization

Strontium ranelate heptahydrate’s subcellular localization is primarily within bone cells, particularly osteoblasts and osteoclasts. The compound’s interaction with the calcium-sensing receptor (CaSR) directs it to specific cellular compartments involved in bone metabolism . This targeted localization enhances its activity and function in promoting bone formation and reducing bone resorption .

Eigenschaften

IUPAC Name

distrontium;5-[bis(carboxylatomethyl)amino]-3-(carboxylatomethyl)-4-cyanothiophene-2-carboxylate;heptahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O8S.7H2O.2Sr/c13-2-6-5(1-7(15)16)10(12(21)22)23-11(6)14(3-8(17)18)4-9(19)20;;;;;;;;;/h1,3-4H2,(H,15,16)(H,17,18)(H,19,20)(H,21,22);7*1H2;;/q;;;;;;;;2*+2/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHMMKFQLHGVSRL-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(SC(=C1C#N)N(CC(=O)[O-])CC(=O)[O-])C(=O)[O-])C(=O)[O-].O.O.O.O.O.O.O.[Sr+2].[Sr+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O15SSr2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7046918
Record name Strontium ranelate heptahydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

639.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

796104-87-5, 135459-87-9
Record name Strontium ranelate heptahydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0796104875
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Strontium ranelate heptahydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-cyano-4-carboxymethyl-5-carboxy-2-thienyl)-3-azapentanedioic distrontium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name STRONTIUM RANELATE HEPTAHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/391RT5Q293
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: What are the key advantages of the novel method for producing strontium ranelate heptahydrate described in the research?

A1: The research highlights several advantages of the novel method for producing strontium ranelate heptahydrate []:

  • Controlled Water Content: The produced strontium ranelate heptahydrate exhibits a consistent water content ranging from 19.0% to 20.4%. []
  • High Purity: The method yields a product with impurities (relevant substances) below 0.5%. []
  • Enhanced Stability: The produced strontium ranelate heptahydrate demonstrates stability at room temperature and maintains consistent moisture content, overall content, and levels of relevant substances even after prolonged storage under normal environmental conditions. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.